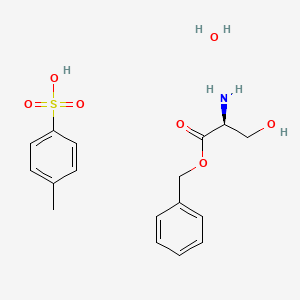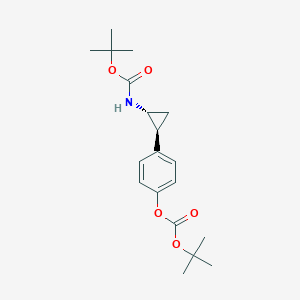
tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate is a complex organic compound that features a cyclopropylcarbamate core with tert-butyl and phenyl groups. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with a phenyl cyclopropyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the carbamate and phenyl groups, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups.
4-tert-Butylphenol: Shares the tert-butyl group but lacks the cyclopropylcarbamate core.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another carbamate derivative with different structural features.
Uniqueness
tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate is unique due to its combination of a cyclopropyl ring and a tert-butoxycarbonyloxy group. This unique structure imparts specific reactivity and stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C19H27NO5 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
tert-butyl [4-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)24-16(21)20-15-11-14(15)12-7-9-13(10-8-12)23-17(22)25-19(4,5)6/h7-10,14-15H,11H2,1-6H3,(H,20,21)/t14-,15+/m0/s1 |
InChI-Schlüssel |
VVFYDJJSFHIMKO-LSDHHAIUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)OC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)OC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)

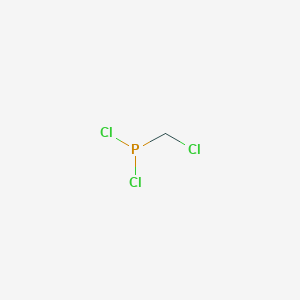

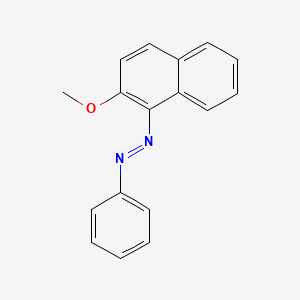
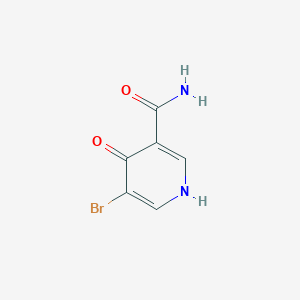
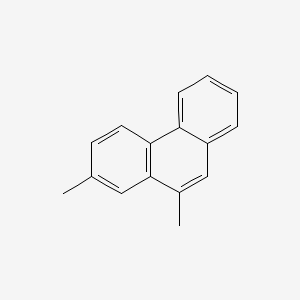
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)

